4-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
Description
4-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound that features a pyrazole and pyridazine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Properties
IUPAC Name |
4-bromo-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN6O2S/c20-14-2-8-17(9-3-14)29(27,28)25-16-6-4-15(5-7-16)22-18-10-11-19(24-23-18)26-13-1-12-21-26/h1-13,25H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDIYPLRWBHCRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 4-aminophenyl-6-(1H-pyrazol-1-yl)pyridazine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the solvent used can be dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzenesulfonamide moiety can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines.
Scientific Research Applications
4-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide
- N-(4-{[6-(1H-Pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-6-quioxalinecarboxamide
Uniqueness
4-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromobenzenesulfonamide moiety, in particular, may contribute to its unique reactivity and potential therapeutic effects.
Biological Activity
4-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a bromine atom, a pyrazole ring, a pyridazine moiety, and a sulfonamide group, which collectively contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 499.4 g/mol. The presence of multiple functional groups allows for diverse interactions within biological systems, making it a candidate for therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C21H19BrN6O2S |
| Molecular Weight | 499.4 g/mol |
| CAS Number | 1014066-86-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer properties by modulating enzyme activity and receptor interactions.
Potential Targets
- Enzymes : The compound may inhibit enzymes associated with inflammatory responses or cancer progression.
- Receptors : It could interact with receptors that play critical roles in cellular signaling pathways.
Biological Activity Studies
Research has indicated that compounds with similar structures can significantly affect biological systems. For instance, studies on sulfonamide derivatives have shown alterations in cardiovascular function, suggesting that this compound may influence perfusion pressure and coronary resistance.
Case Study: Cardiovascular Effects
A study investigated the effects of various sulfonamide derivatives on isolated rat hearts, measuring changes in perfusion pressure. The results demonstrated that certain derivatives significantly reduced perfusion pressure over time, indicating potential therapeutic effects on cardiovascular health.
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| 4-bromo-N-(4-{...}) | 0.001 | Significant decrease |
| Other Sulfonamide Derivatives | 0.001 | Variable effects |
Comparative Analysis with Similar Compounds
Similar compounds have been studied for their biological activities, providing insight into the potential effects of this compound.
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 2-methoxy-N-(4-{...}) | Contains a methoxy group | Different solubility profiles |
| N-(4-{...}) | Lacks bromine substituent | Varies in biological activity |
| 2-methoxy-N-(4-{...}) | Acetamide instead of benzamide | Distinct pharmacological profile |
Q & A
Q. What are the optimized synthetic routes for 4-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide?
The synthesis typically involves coupling a sulfonyl chloride with an amine-containing pyridazine intermediate. A prototypical method involves reacting 4-bromobenzenesulfonyl chloride with a pyridazine-amine derivative in pyridine at room temperature for 24 hours, followed by purification via trituration with diethyl ether . Key considerations include stoichiometric ratios (e.g., 1:1 molar ratio of sulfonyl chloride to amine), solvent choice (pyridine for activation), and post-reaction workup (e.g., washing with NaOH to remove unreacted acid). Yield optimization (79% reported) requires precise control of reaction time and temperature .
Q. How is the molecular structure of this compound characterized experimentally?
Structural confirmation employs 1H NMR , FTIR , and HRMS . For example:
- 1H NMR (DMSO-d6) reveals aromatic protons (δ 7.56–7.79 ppm) and pyrazole/pyridazine protons (δ 3.56–4.26 ppm) .
- FTIR identifies functional groups: sulfonamide (-SO2NH-) at ~1614 cm⁻¹ and carbonyl (if present) at ~1651 cm⁻¹ .
- HRMS confirms molecular weight (e.g., [M+H]+ at m/z 344.0059) .
Q. What solubility and stability data are critical for in vitro bioassays?
Solubility in DMSO or aqueous buffers (e.g., PBS) must be quantified via UV-Vis spectroscopy or HPLC. Stability under physiological pH (7.4) and temperature (37°C) should be monitored over 24–72 hours using LC-MS to detect degradation products . Polar aprotic solvents (e.g., DMF, DMSO) are preferred for stock solutions, but compatibility with assay buffers (e.g., avoiding precipitation) must be validated .
Q. What preliminary biological activities have been reported for this compound?
Structural analogs (e.g., sulfonamide-pyridazine hybrids) exhibit bacteriostatic activity by targeting bacterial folate synthesis or enzyme inhibition (e.g., cyclooxygenase-2). Initial screens should include MIC (Minimum Inhibitory Concentration) assays against Gram-positive/-negative pathogens and cytotoxicity in mammalian cell lines (e.g., HEK293) .
Advanced Research Questions
Q. How do structure-activity relationship (SAR) studies guide the optimization of this compound?
Key SAR insights:
- Pyridazine substitution : Electron-withdrawing groups (e.g., Br) enhance target binding via hydrophobic interactions, while pyrazole N-substitution (e.g., morpholine) modulates solubility .
- Sulfonamide linkage : The -SO2NH- group is critical for hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase). Modifying the phenyl ring (e.g., 4-bromo vs. 4-chloro) alters potency and selectivity .
- Bioisosteric replacements : Replacing pyridazine with pyrimidine retains activity but affects metabolic stability .
Q. What crystallographic data resolve contradictions between computational and experimental binding modes?
Q. How does this compound interact with specific enzyme targets (e.g., N-Myristoyltransferase)?
Biochemical assays (e.g., fluorescence polarization or ITC) quantify binding affinity (Kd). For Trypanosoma brucei NMT, IC50 values are determined via radiolabeled myristoyl-CoA incorporation assays. Co-crystallization with the enzyme (using SHELXS ) identifies key residues (e.g., catalytic lysine) interacting with the sulfonamide group .
Q. What analytical methods resolve contradictions in stability data under oxidative vs. hydrolytic conditions?
- Oxidative stability : Monitor via HPLC after exposure to H2O2 (1–5% v/v) at 37°C. Aromatic bromine may reduce susceptibility to oxidation compared to chloro analogs .
- Hydrolytic stability : Assess at pH 2 (simulating gastric fluid) and pH 9 (intestinal) using LC-MS. The sulfonamide group is generally resistant to hydrolysis, but the pyridazine ring may degrade under acidic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
